molecular formula C22H18FN3O3S B4089569 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione

1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4089569
M. Wt: 423.5 g/mol
InChI Key: UAVMQYLJECCFPH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylethyl group, and a thiophenylmethyl group attached to a diazinane trione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the diazinane trione core, followed by the introduction of the fluorophenyl, pyridinylethyl, and thiophenylmethyl groups through various chemical reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but may include derivatives with modified functional groups or altered chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules. In biology, it may be investigated for its interactions with biological macromolecules and potential as a therapeutic agent. In medicine, research may focus on its pharmacological properties and potential use in drug development. Additionally, its distinct chemical structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and resulting properties Similar compounds may include other diazinane trione derivatives with different substituents, such as those with varying aromatic or heterocyclic groups

Properties

IUPAC Name

1-(2-fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-5-1-2-6-18(17)26-20(28)22(19(27)25-21(26)29,14-16-4-3-13-30-16)10-7-15-8-11-24-12-9-15/h1-6,8-9,11-13H,7,10,14H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMQYLJECCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(2-Fluorophenyl)-5-(2-pyridin-4-ylethyl)-5-(thiophen-2-ylmethyl)-1,3-diazinane-2,4,6-trione

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